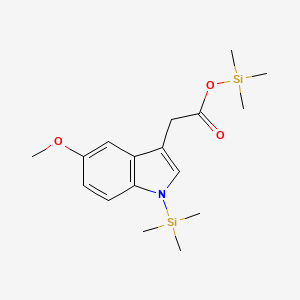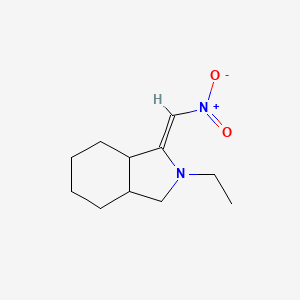
2-(Tridecan-2-ylideneamino)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Tridecan-2-ylideneamino)guanidine is a compound belonging to the guanidine family, characterized by the presence of a guanidine functional group. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications . This compound, specifically, has a long alkyl chain, which can influence its solubility and interaction with other molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tridecan-2-ylideneamino)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method is the guanylation of amines using cyanamides in the presence of catalysts such as scandium (III) triflate . This reaction proceeds under mild conditions in water, making it practical for substrates that dissolve only in aqueous solutions.
Another method involves the use of thiourea derivatives as guanidylating agents, which react with amines in the presence of coupling reagents or metal catalysts . This method is efficient and can produce high yields of the desired guanidine compound.
Industrial Production Methods
Industrial production of guanidines, including this compound, often employs scalable methods such as the use of commercially available guanylating reagents like di(imidazole-1-yl)methanimine . This reagent allows for the stepwise displacement of its imidazole groups by amines, providing a convenient route to the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Tridecan-2-ylideneamino)guanidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo-guanidines.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo-guanidines, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-(Tridecan-2-ylideneamino)guanidine has several applications in scientific research:
Chemistry: It serves as a valuable scaffold in organocatalysis and as a precursor for the synthesis of heterocycles.
Biology: Guanidines are known to interact with biological molecules, making them useful in studying biochemical processes.
Medicine: This compound can be used in the development of pharmaceuticals due to its ability to form stable complexes with biological targets.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(Tridecan-2-ylideneamino)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group can form stable complexes with proteins, nucleic acids, and other biomolecules, influencing their structure and function . This interaction can modulate biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Guanidine: A simple molecule with high basicity, used in various applications from catalysts to biocides.
Thiourea Derivatives: These compounds are used as guanidylating agents and have similar reactivity to guanidines.
Cyanamides: Used in the synthesis of guanidines, they share similar chemical properties and reactivity.
Uniqueness
2-(Tridecan-2-ylideneamino)guanidine is unique due to its long alkyl chain, which can influence its solubility and interaction with other molecules. This property makes it particularly useful in applications where hydrophobic interactions are important, such as in the development of pharmaceuticals and materials.
Propiedades
Número CAS |
57821-89-3 |
|---|---|
Fórmula molecular |
C14H30N4 |
Peso molecular |
254.42 g/mol |
Nombre IUPAC |
2-(tridecan-2-ylideneamino)guanidine |
InChI |
InChI=1S/C14H30N4/c1-3-4-5-6-7-8-9-10-11-12-13(2)17-18-14(15)16/h3-12H2,1-2H3,(H4,15,16,18) |
Clave InChI |
GXTWSVRBCIBRNA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=NN=C(N)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(4-Cyanophenyl)methyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14627023.png)
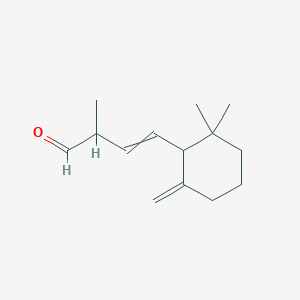
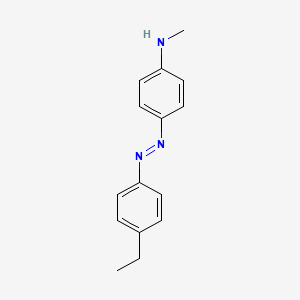
![1-[(Z)-(2-chlorophenyl)methylideneamino]-2-[(E)-(2-chlorophenyl)methylideneamino]guanidine](/img/structure/B14627045.png)
![4-[2-(1-Methylpyridin-1-ium-2-yl)-1-methylsulfanylethenyl]morpholine;iodide](/img/structure/B14627050.png)
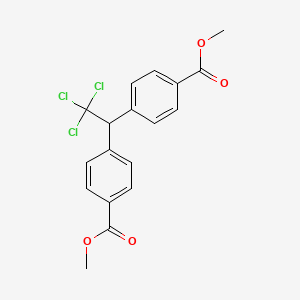


![Carbamic acid, [(2-pyrimidinylamino)thioxomethyl]-, ethyl ester](/img/structure/B14627093.png)
